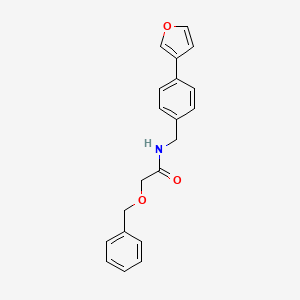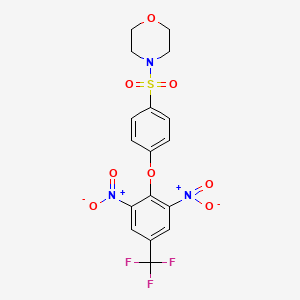
(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound has been synthesized and tested for various biological activities. In a study by Gein et al. (2019), similar compounds were synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities. This research highlights the potential therapeutic applications of such compounds in medical science (Gein et al., 2019).
Antidiabetic Screening
In another research, related compounds were synthesized and screened for their antidiabetic activity using in vitro methods. This emphasizes the compound's relevance in developing new treatments for diabetes (Lalpara et al., 2021).
Biological Evaluation in Medicinal Chemistry
Saeed et al. (2015) reported on the synthesis of similar compounds and their screening against various biological targets, including human recombinant alkaline phosphatase. This study is significant for understanding the compound's potential in targeting specific proteins relevant in various diseases (Saeed et al., 2015).
Anti-Inflammatory Activity
Research by Kalsi et al. (1990) explored the anti-inflammatory properties of structurally related compounds. Their findings contribute to understanding the compound's potential in treating inflammation-related conditions (Kalsi et al., 1990).
Anticonvulsant Activity
Siddiqui et al. (2014) synthesized derivatives of the compound and evaluated them for anticonvulsant activity. This suggests its potential use in the development of new anticonvulsant drugs (Siddiqui et al., 2014).
Antimicrobial Evaluation
Talupur et al. (2021) conducted a study on the synthesis and antimicrobial evaluation of related compounds, highlighting their potential application in combating microbial infections (Talupur et al., 2021).
G Protein-Coupled Receptor Agonists
Wei et al. (2018) designed and synthesized N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives to act as G protein-coupled receptor-35 agonists, a potential target in treating pain and inflammatory diseases (Wei et al., 2018).
Eigenschaften
IUPAC Name |
(E)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-3-4-13(20)15-11-5-7-12(8-6-11)19-14(21)18(16-17-19)9-10-22-2/h3-8H,9-10H2,1-2H3,(H,15,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGRIPUIKMJNCL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)


![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)